2-chloro-N-(2,4-difluorophenyl)propanamide

Medicinal Chemistry Organic Synthesis Physicochemical Properties

2-Chloro-N-(2,4-difluorophenyl)propanamide features a unique α-chloro electrophilic warhead and a 2,4-difluorophenyl moiety. This combination is scientifically non-interchangeable with non-halogenated analogs or different fluorination isomers. It is a critical precursor for synthesizing efflux pump inhibitors (EPIs) targeting Gram-negative pathogens like Pseudomonas aeruginosa, developing covalent activity-based probes, and conducting precise SAR studies on ADME properties. Directly source this research-exclusive intermediate to ensure synthetic reliability and batch-to-batch consistency.

Molecular Formula C9H8ClF2NO
Molecular Weight 219.61 g/mol
CAS No. 392741-27-4
Cat. No. B3383148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2,4-difluorophenyl)propanamide
CAS392741-27-4
Molecular FormulaC9H8ClF2NO
Molecular Weight219.61 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=C(C=C(C=C1)F)F)Cl
InChIInChI=1S/C9H8ClF2NO/c1-5(10)9(14)13-8-3-2-6(11)4-7(8)12/h2-5H,1H3,(H,13,14)
InChIKeyMMUOMZVFPKYTKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-chloro-N-(2,4-difluorophenyl)propanamide (CAS 392741-27-4) Procurement Guide: Chemical Class and Basic Specifications


2-chloro-N-(2,4-difluorophenyl)propanamide is a halogenated aromatic amide characterized by a 2-chloropropanamide moiety linked to a 2,4-difluorophenyl ring. It is a synthetic organic compound with the molecular formula C9H8ClF2NO and a molecular weight of approximately 219.61 g/mol . The compound is typically supplied as a research chemical, often utilized as a building block or intermediate in organic synthesis [1]. Its chemical identity is verified by its unique CAS number, 392741-27-4, and its structural features include a reactive chloro group and a difluorinated aromatic ring, which are critical for its potential reactivity and applications .

Why Generic Substitution of 2-chloro-N-(2,4-difluorophenyl)propanamide (CAS 392741-27-4) Fails in Research Applications


The specific substitution pattern and the presence of both a reactive α-chloro group and a 2,4-difluorophenyl moiety in 2-chloro-N-(2,4-difluorophenyl)propanamide directly dictate its chemical reactivity and potential biological interactions. In-class compounds like N-(2,4-difluorophenyl)propanamide (CAS 185949-83-1) lack the α-chloro group, which eliminates a key site for nucleophilic substitution and alters the compound's electrophilicity [1]. Similarly, isomers with different fluorine substitution patterns (e.g., 2,6-difluoro or 3,4-difluoro analogs) or compounds with altered carbon chain lengths (e.g., 3-chloro-N-(2,4-difluorophenyl)propanamide) are not interchangeable. These structural variations lead to quantifiable differences in physical properties, reactivity, and potentially biological target engagement, making direct substitution without revalidation a significant scientific risk [2].

Quantitative Differentiation Evidence for 2-chloro-N-(2,4-difluorophenyl)propanamide (CAS 392741-27-4)


Molecular Property Differentiation: 2-chloro-N-(2,4-difluorophenyl)propanamide vs. Non-Chlorinated Analog

The introduction of a single α-chloro group in 2-chloro-N-(2,4-difluorophenyl)propanamide (Target) results in a quantifiable increase in molecular weight and lipophilicity compared to its non-chlorinated analog, N-(2,4-difluorophenyl)propanamide (Comparator). This structural modification is expected to alter membrane permeability and binding affinity, providing a distinct physicochemical profile for early-stage drug discovery applications .

Medicinal Chemistry Organic Synthesis Physicochemical Properties

Reactivity Profile: Electrophilic α-Chloro Substituent as a Differentiating Handle

The α-chloro group in 2-chloro-N-(2,4-difluorophenyl)propanamide (Target) serves as a site for nucleophilic substitution, a reactive handle absent in the non-halogenated analog N-(2,4-difluorophenyl)propanamide (Comparator) . While quantitative kinetic data for this specific compound is not available in the public domain, the presence of this group is a class-level indicator of potential for targeted covalent modification or pro-drug strategies.

Organic Synthesis Chemical Biology Medicinal Chemistry

In Silico and Inferred Biological Differentiation: Efflux Pump Inhibition Potential

A structurally related compound, MC-278,537, which contains the 2-chloro-N-(2,4-difluorophenyl)propanamide core, has been explicitly reported as an efflux pump inhibitor (EPI) with activity against Pseudomonas aeruginosa [1]. While direct, head-to-head quantitative data for 2-chloro-N-(2,4-difluorophenyl)propanamide itself are not available, the presence of this core structure in a known EPI provides a strong class-level inference for its potential in this application, differentiating it from other aryl amide building blocks lacking this specific substitution pattern.

Antibacterial Antibiotic Adjuvant Efflux Pump Inhibitor

Best Research and Industrial Application Scenarios for 2-chloro-N-(2,4-difluorophenyl)propanamide (CAS 392741-27-4)


Medicinal Chemistry Scaffold for Efflux Pump Inhibitor (EPI) Development

Given its structural core's presence in the reported EPI MC-278,537, 2-chloro-N-(2,4-difluorophenyl)propanamide is a high-priority building block for synthesizing and evaluating novel EPIs to combat Gram-negative bacterial infections, particularly those involving Pseudomonas aeruginosa [1].

Synthesis of Covalent Probes and Targeted Protein Modifiers

The presence of the α-chloro group, a well-established electrophilic warhead, makes 2-chloro-N-(2,4-difluorophenyl)propanamide a valuable intermediate for synthesizing covalent inhibitors or activity-based probes in chemical biology . This reactive handle differentiates it from non-halogenated analogs, enabling specific, irreversible target engagement studies.

Preparation of Diverse Aryl Amide Libraries via Nucleophilic Substitution

The compound serves as a versatile building block in organic synthesis. Its α-chloro group can be selectively substituted with a wide range of nucleophiles (e.g., amines, thiols, alcohols) to generate focused libraries of 2,4-difluorophenyl amide derivatives for structure-activity relationship (SAR) studies .

Physicochemical Property Optimization Studies

With a quantifiably higher molecular weight and predicted lipophilicity compared to its non-chlorinated analog, 2-chloro-N-(2,4-difluorophenyl)propanamide can be employed in medicinal chemistry campaigns to systematically evaluate the impact of small structural changes (e.g., addition of a single chlorine atom) on key ADME properties like logP and solubility .

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